molecular formula C24H30N6O2S B1673680 N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide CAS No. 294623-49-7

N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide

カタログ番号 B1673680
CAS番号: 294623-49-7
分子量: 466.6 g/mol
InChIキー: FIVYCSWOCXEWSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-006,235 is an orally bioavailable reversible inhibitor of cathepsin K (Ki(app) = 0.2 nM). It is selective for cathepsin K over cathepsins B, -L, and -S (Ki(app)s = 1, 6, and 47 µM, respectively). In an in vitro bone resorption assay, L-006,235 inhibits degradation of bovine bone by isolated rabbit osteoclasts (IC50 = 5 nM). L-006,235 (10 mg/kg for 27 days) reduces the loss of lumbar vertebral bone mineral density by 13.3% in ovariectomized rabbits compared to control animals. It also increases weight bearing, indicating analgesia, in a rat model of osteoarthritis pain when administered at a dose of 100 mg/kg.
L 006235 is a cathepsin K inhibitor, which displays greater than 4000-fold selectivity against the lysosomal/endosomal antitargets cathepsin B, L, and S.
L006235 is a potent, reversible cathepsin K inhibitor (IC50 = 0.25 nM) that displays > 4000-fold selectivity over cathepsins B, L and S.

科学的研究の応用

Application in Osteoarthritis Treatment

Specific Scientific Field

This application falls under the field of Biomedicine , specifically in the treatment of Osteoarthritis .

Summary of the Application

L-006235 is used in the treatment of Post-Traumatic Osteoarthritis (PTOA). It is encapsulated in a mechanically resilient soft hydrogel for intra-articular delivery . The hydrogel is designed to withstand repeated mechanical loading at levels comparable to the running human knee while maintaining sustained release of the encapsulated L-006235 .

Methods of Application

The L-006235 is loaded into a TG-18 hydrogel. This hydrogel has thixotropic properties, meaning it can withstand repeated cycles of mechanical loading without affecting the release kinetics of L-006235 .

Results or Outcomes

The L-006235-loaded TG-18 hydrogel prevented disease progression more effectively than free L-006235. This provides proof of concept for DMOAD delivery via TG-18 hydrogel as a promising approach for preventing PTOA progression in physically active patients with early disease .

Application in Bone Resorption Inhibition

Specific Scientific Field

This application is in the field of Pharmacology , specifically in the inhibition of Bone Resorption .

Summary of the Application

L-006235 is used as an inhibitor of bone resorption. It is orally dosed in ovariectomized rhesus monkeys .

Methods of Application

L-006235 is orally administered once per day for 7 days .

Results or Outcomes

Results showed that collagen breakdown products were dose-dependently reduced by up to 76%. Plasma concentrations of L-006235 above the bone resorption IC50 after 24 h indicated a correlation between functional cellular and in vivo assays .

Application in Pain Management

Specific Scientific Field

This application falls under the field of Pharmacology , specifically in Pain Management .

Summary of the Application

L-006235 is used as an analgesic in the monosodium iodoacetate model of osteoarthritis pain .

Methods of Application

The specific methods of application are not detailed in the available resources. However, it is likely that L-006235 is administered in a controlled dosage and monitored for its analgesic effects .

Results or Outcomes

The specific results or outcomes are not detailed in the available resources. However, it is suggested that L-006235 has potential analgesic effects in this model .

Application in Hydrogel Drug Delivery

Specific Scientific Field

This application falls under the field of Biomedical Engineering , specifically in Hydrogel Drug Delivery Systems .

Summary of the Application

L-006235 is used in a mechanically resilient soft hydrogel for drug delivery. The hydrogel is designed to withstand repeated mechanical loading while maintaining sustained release of L-006235 .

Methods of Application

L-006235 is incorporated into the core of the fibers via hydrophobic interactions during the self-assembly process of the hydrogel .

Results or Outcomes

The hydrogel showed consistent release kinetics of L-006235 in treadmill-running mice. In a post-traumatic osteoarthritis (PTOA) model with treadmill-running mice, L-006235 hydrogel was more effective than free L-006235 and reduced cartilage degeneration score by 43% compared to mice treated with solvent vehicle .

Application in Autophagy Induction and Cell Death

Specific Scientific Field

This application falls under the field of Oncology , specifically in the treatment of Neuroblastoma .

Summary of the Application

L-006235 is used as an inhibitor of cathepsins B and L, which induces autophagy and cell death in neuroblastoma cells .

Methods of Application

The specific methods of application are not detailed in the available resources. However, it is likely that L-006235 is administered in a controlled dosage and monitored for its effects on cell death and autophagy .

Results or Outcomes

The specific results or outcomes are not detailed in the available resources. However, it is suggested that L-006235 has potential effects in inducing autophagy and cell death in neuroblastoma cells .

特性

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2S/c1-29-13-15-30(16-14-29)23-27-20(17-33-23)18-5-7-19(8-6-18)21(31)28-24(9-3-2-4-10-24)22(32)26-12-11-25/h5-8,17H,2-4,9-10,12-16H2,1H3,(H,26,32)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYCSWOCXEWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)NC4(CCCCC4)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432735
Record name L 006235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide

CAS RN

294623-49-7
Record name L 006235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 3
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide

Citations

For This Compound
1
Citations
LT Duong, GA Wesolowski, P Leung, R Oballa… - Molecular cancer …, 2014 - AACR
Cathepsin K (CatK) is essential for osteoclast-mediated bone resorption. CatK expression is also detected in breast cancer cells that metastasize to bone. Here, the CatK inhibitor L-235 …
Number of citations: 82 aacrjournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。